molecular formula C14H23N3 B13344330 1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine

1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B13344330
M. Wt: 233.35 g/mol
InChI Key: VNYGOIFYZLEYRC-UHFFFAOYSA-N
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Description

1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a piperidine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methylacetanilide, is nitrated to form 4-nitro-3-methylacetanilide.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-amino-3-methylacetanilide.

    Acylation: The amino group is protected by acylation with acetic anhydride to form N-acetyl-4-amino-3-methylacetanilide.

    Cyclization: The protected amine undergoes cyclization with 1,4-dibromobutane to form the piperidine ring, resulting in N-acetyl-1-(4-amino-3-methylphenyl)piperidin-4-amine.

    Deprotection: The acetyl group is removed by hydrolysis with sodium hydroxide, yielding the final product, this compound.

Chemical Reactions Analysis

1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, forming N-alkylated derivatives.

    Acylation: The amino group can be acylated using acyl chlorides or anhydrides, yielding amides.

Scientific Research Applications

1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, including as an antitumor agent, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways. These interactions result in various biological effects, including antitumor activity and modulation of biochemical pathways.

Comparison with Similar Compounds

1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:

    4-amino-3-methylphenol: This compound shares the amino and methyl groups but lacks the piperidine ring, resulting in different chemical properties and reactivity.

    2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole: This compound has a benzothiazole ring instead of a piperidine ring, leading to different biological activities and applications.

    N-(4-amino-3-methylphenyl)acetamide: This compound has an acetamide group instead of a piperidine ring, affecting its chemical reactivity and biological properties.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C14H23N3/c1-11-10-13(4-5-14(11)15)17-8-6-12(7-9-17)16(2)3/h4-5,10,12H,6-9,15H2,1-3H3

InChI Key

VNYGOIFYZLEYRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(CC2)N(C)C)N

Origin of Product

United States

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